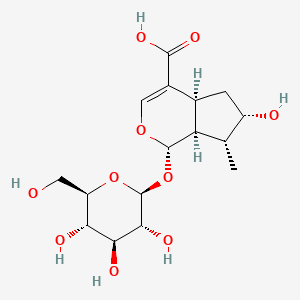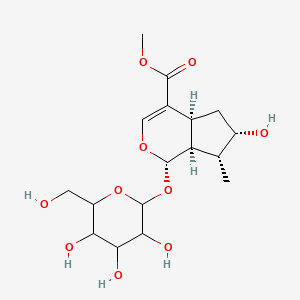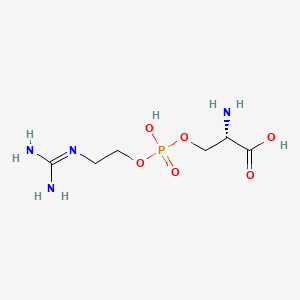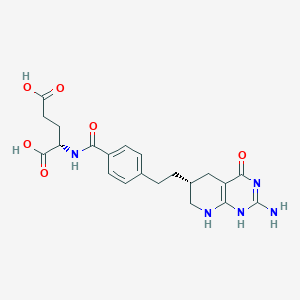
(S)-Lansoprazole
Overview
Description
Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.
Mechanism of Action
Target of Action
Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Levolansoprazole works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion . It’s important to note that Levolansoprazole is a prodrug and requires protonation via an acidic environment to become activated .
Biochemical Pathways
Levolansoprazole affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid . This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
Levolansoprazole exhibits good bioavailability, with more than 80% being absorbed . It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways . The drug is approximately 97% bound in human plasma . The mean plasma elimination half-life ranges between 1.0 and 1.5 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of Levolansoprazole’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Levolansoprazole can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation . Additionally, factors like diet and time of dose can influence the absorption of the drug . It’s also worth noting that certain drug interactions can affect the efficacy and safety of Levolansoprazole .
Biochemical Analysis
Biochemical Properties
By inhibiting this enzyme, Levolansoprazole reduces the production of gastric acid . It is predominantly metabolized in the liver by CYP3A4 and CYP2C19 .
Cellular Effects
Levolansoprazole’s primary effect on cells is the reduction of gastric acid secretion. This is achieved by blocking the H+/K+ ATPase in the parietal cells of the stomach . This inhibition can lead to a decrease in symptoms associated with excess stomach acid, such as heartburn and indigestion .
Molecular Mechanism
Levolansoprazole exerts its effects at the molecular level by irreversibly binding to the H+/K+ ATPase enzyme, an action that inhibits the final step in gastric acid production . This results in a long-lasting reduction of gastric acid secretion .
Temporal Effects in Laboratory Settings
The effects of Levolansoprazole can be observed within a few hours of administration, and these effects can last up to a couple of days
Metabolic Pathways
Levolansoprazole is metabolized in the liver, predominantly by the enzymes CYP3A4 and CYP2C19 . These enzymes are part of the cytochrome P450 system, which plays a crucial role in the metabolism of many drugs.
Transport and Distribution
Like other drugs, it is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the parietal cells of the stomach where the H+/K+ ATPase enzyme is located .
Properties
IUPAC Name |
2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160706 | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138530-95-7 | |
| Record name | Levolansoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)





